GLUT4-Activator-26b
Description
GLUT4-Activator-26b (CAS: 2253733-37-6), also referred to as GLUT4 activator 1, is a potent small-molecule activator of glucose transporter 4 (GLUT4) translocation. It exhibits an EC50 of 0.14 μM, demonstrating high efficacy in promoting GLUT4 movement to the cell membrane, a critical mechanism for enhancing cellular glucose uptake . Its molecular formula, C₂₃H₂₁FN₄O₃S, includes a fluorine atom and a sulfonyl group, structural features that may contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C25H23FN4O4S |
|---|---|
Molecular Weight |
494.5414 |
IUPAC Name |
2-(4-((7-(2-((1,4-dioxan-2-yl)methoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)-3-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN4O4S/c26-19-11-15(12-22(27)31)5-6-20(19)28-25-18-7-10-35-24(18)23(29-30-25)17-3-1-2-4-21(17)34-14-16-13-32-8-9-33-16/h1-7,10-11,16H,8-9,12-14H2,(H2,27,31)(H,28,30) |
InChI Key |
NZPBVZAPPICUKF-UHFFFAOYSA-N |
SMILES |
O=C(N)CC1=CC=C(NC2=NN=C(C3=CC=CC=C3OCC4OCCOC4)C5=C2C=CS5)C(F)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GLUT4-Activator-26b |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Comparison: Activators vs. Antagonists
GLUT4-Activator-26b is functionally distinct from GLUT4-targeting antagonists such as Compound 26 and Compound 20 , which inhibit GLUT4 activity. For example:
- This compound enhances glucose uptake by promoting GLUT4 translocation, making it relevant for diabetes therapy .
- Compound 26 (a tertiary amide analog) and Compound 20 act as GLUT4 antagonists, blocking glucose transport in cancer cells. These antagonists are under investigation for multiple myeloma, where GLUT4 inhibition disrupts cancer cell metabolism .
Selectivity Profiles
Pharmacological Potency
- This compound ’s EC50 of 0.14 μM underscores its high potency among GLUT4 modulators .
- Antagonists like Compound 26 and 20 lack reported EC50/IC50 values in the provided data, though their efficacy is inferred from functional assays in multiple myeloma models .
Structural and Therapeutic Divergence
- Structural Differences : this compound’s molecular formula (C₂₃H₂₁FN₄O₃S ) contrasts with the tertiary amide backbone of Compound 26 analogs, suggesting divergent binding interactions .
Data Tables
Table 1. Key Comparative Metrics of GLUT4-Targeting Compounds
Research Findings and Mechanistic Insights
- Compound 20’s Specificity : Competitive binding assays confirm Compound 20’s exclusive interaction with GLUT4, a property critical for minimizing off-target effects in cancer therapy .
- Structural-Activity Relationship : The fluorine and sulfonyl groups in this compound may enhance metabolic stability or target engagement compared to antagonist scaffolds .
- Therapeutic Implications : The opposing functions of activators and antagonists highlight GLUT4’s versatility as a drug target, with structural modifications dictating therapeutic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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